molecular formula C17H19N3O5S B4776215 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide

5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide

Cat. No. B4776215
M. Wt: 377.4 g/mol
InChI Key: HRUROTFQHNRZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide, also known as AMMSA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has a molecular formula of C19H21N3O5S.

Mechanism of Action

The mechanism of action of 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer, including breast cancer, and plays a role in tumor growth and metastasis. By inhibiting CA IX, 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide reduces the acidity of the tumor microenvironment, which inhibits tumor growth and induces apoptosis.
Biochemical and Physiological Effects:
5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide has been shown to inhibit the growth of bacteria, specifically Helicobacter pylori, which is a common cause of stomach ulcers. Additionally, 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide has been shown to reduce the production of reactive oxygen species, which are molecules that can cause cellular damage and lead to disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide in lab experiments is its specificity for CA IX. This allows researchers to study the effects of CA IX inhibition without affecting other carbonic anhydrase enzymes. However, one limitation of using 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide. One direction is to study its potential therapeutic applications in other types of cancer, such as lung and prostate cancer. Additionally, further research is needed to understand the long-term effects of 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide on the body and its potential side effects. Finally, the development of more soluble forms of 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide could improve its effectiveness in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide is a promising compound for its potential therapeutic applications in cancer treatment and anti-inflammatory properties. Its mechanism of action involves the inhibition of the enzyme CA IX, which reduces the acidity of the tumor microenvironment and induces apoptosis. While there are limitations to using 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide in lab experiments, there are several future directions for its study that could lead to new treatments for cancer and other diseases.

Scientific Research Applications

5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer. Studies have shown that 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide inhibits the growth of breast cancer cells by inducing apoptosis, which is programmed cell death. Additionally, 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide has been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models.

properties

IUPAC Name

5-[(3-acetamidophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-11(21)19-12-5-4-6-13(9-12)20-26(23,24)14-7-8-16(25-3)15(10-14)17(22)18-2/h4-10,20H,1-3H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUROTFQHNRZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[3-(acetylamino)phenyl]sulfamoyl}-2-methoxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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